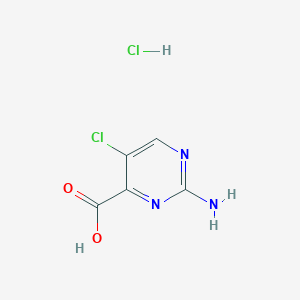

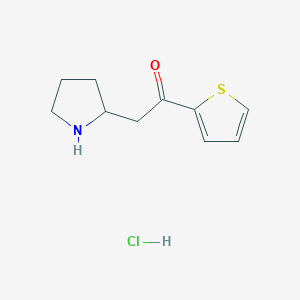

![molecular formula C12H16N2O B1376154 3-氨基-1-[(4-甲苯基)甲基]吡咯烷-2-酮 CAS No. 1202162-27-3](/img/structure/B1376154.png)

3-氨基-1-[(4-甲苯基)甲基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is not detailed in the available literature.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” are not detailed in the available literature .科学研究应用

合成和化学性质

抗生素制备中的中间体:它被用作兽医病原体抗生素制备中的关键中间体。从异丁基 (3S)-3-[甲基[(1S)-1-苯乙基]氨基]丁酸酯中开发了一种实用、高效且立体选择性的合成工艺。关键步骤包括不对称迈克尔加成和立体选择性烷基化 (Fleck 等人,2003)。

对映选择性催化:该化合物用于制备 3-(二苯基膦基)吡咯烷的非对映异构体衍生物。它参与不对称格氏交叉偶联反应。这些反应对于合成各种药物化合物至关重要 (Nagel 和 Nedden,1997)。

合成药物分子:包括该化合物在内的吡咯烷-2-酮在药学中对于合成具有改善生物活性的新药物分子至关重要。它们被认为是许多天然产物核心中发现的有前途的非芳香杂环化合物 (Rubtsova 等人,2020)。

一步氧化脱羧:该化合物通过一步氧化脱羧-α-氨基酸氨基甲酸酯或酰胺的 β-碘化合成。该方法用于在吡咯烷的先前未官能化的 3 位引入碘,有助于创造新药 (Boto 等人,2001)。

合成 β-和 γ-氨基酸:该化合物参与高效合成 Nα-氨基甲酸酯保护的 β-丙氨酸和 γ-氨基丙酸 (GABA)。这种“一步”程序提供了极好的产率和纯度,这对于药物产品的开发至关重要 (Cal 等人,2012)。

结构和生物学研究

不对称合成中的手性添加剂:该化合物有助于合成旋光性吡咯烷,旋光性吡咯烷通过烯胺用作不对称合成的 手性添加剂。该方法对于开发对映异构体纯药物至关重要 (Tseng 等人,1977)。

流感神经氨酸酶抑制剂:该化合物的衍生物被认为是流感神经氨酸酶的有效抑制剂。其合成和结构分析为抗病毒研究做出了重大贡献 (Wang 等人,2001)。

二肽类似物的合成:N-酰基化、O-烷基化吡咯烷-2-酮(该化合物的衍生物)被合成作为二肽类似物。这些在药物设计和蛋白质相互作用研究中具有潜在应用 (Hosseini 等人,2006)。

对 NMDA 和谷氨酸受体的亲和力:该化合物作为非蛋白氨基酸的一部分,对 NMDA 和谷氨酸受体表现出高亲和力。这对于理解神经冲动传递和治疗中枢神经系统疾病至关重要 (Fava 等人,2000)。

作用机制

Target of Action

Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, leading to diverse biological activities .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine scaffold have been reported to exhibit diverse biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can bind to proteins such as albumin, affecting its distribution and availability in biological systems .

Cellular Effects

The effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lactate .

Molecular Mechanism

At the molecular level, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one exerts its effects through several mechanisms. One primary mechanism involves binding to specific receptors or enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in either the activation or repression of target genes, depending on the context and the specific molecular partners involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been associated with changes in cell viability and proliferation rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activities of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one .

Dosage Effects in Animal Models

The effects of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can induce toxicity, leading to symptoms such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion . The involvement of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one in these metabolic pathways can affect the overall metabolic flux and the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one in biological systems .

Subcellular Localization

The subcellular localization of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is influenced by various factors, including targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization to these compartments can affect the activity and function of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, as it can interact with different sets of biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism .

属性

IUPAC Name |

3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSFRZDUTOFNMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(C2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

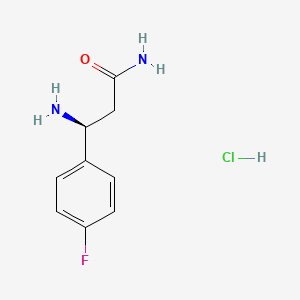

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

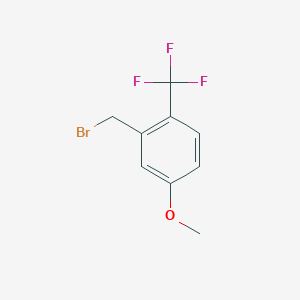

![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

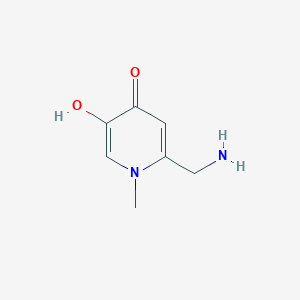

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)